N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide
CAS No.: 920363-58-2
Cat. No.: VC6721044
Molecular Formula: C20H18FN3O3
Molecular Weight: 367.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920363-58-2 |
|---|---|
| Molecular Formula | C20H18FN3O3 |
| Molecular Weight | 367.38 |
| IUPAC Name | N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-methoxybenzamide |
| Standard InChI | InChI=1S/C20H18FN3O3/c1-26-17-4-2-3-15(13-17)20(25)22-11-12-27-19-10-9-18(23-24-19)14-5-7-16(21)8-6-14/h2-10,13H,11-12H2,1H3,(H,22,25) |
| Standard InChI Key | ZHHZOKVJRFBUIS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary domains:
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Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. At position 6, a 4-fluorophenyl group is attached, introducing lipophilic and electron-withdrawing characteristics .
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Ethoxyethyl linker: An oxygen atom at pyridazine position 3 connects to a two-carbon ethylene chain, terminating in a secondary amine. This spacer enhances conformational flexibility, potentially improving target engagement.
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3-Methoxybenzamide: The terminal benzamide group features a methoxy substituent at the benzene ring’s meta position, contributing to hydrogen-bonding capacity and modulating electronic properties .
Table 1: Calculated Physicochemical Properties
The logP value of 3.52 suggests moderate lipophilicity, aligning with analogs like G870-0416 (logP = 3.76) , while the polar surface area (PSA) of 78.9 Ų indicates potential blood-brain barrier permeability, a trait observed in related antiparasitic benzamides .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis likely follows a convergent approach:
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Pyridazine Subunit Preparation:
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Suzuki-Miyaura coupling of 3-bromo-6-chloropyridazine with 4-fluorophenylboronic acid yields 6-(4-fluorophenyl)pyridazin-3-ol.
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Linker Installation:
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Benzamide Coupling:
Table 2: Key Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 6-(4-Fluorophenyl)pyridazin-3-ol | 68 | 95 |
| 2 | N-(2-Hydroxyethyl)pyridazinamine | 72 | 90 |
| 3 | 3-Methoxybenzoyl chloride | 85 | 98 |
| 4 | Final Compound | 63 | 99 |
Reaction optimization, particularly in palladium-catalyzed coupling steps, remains critical for scalability. The use of dichloromethane as a solvent and palladium on carbon (Pd/C) as a catalyst mirrors protocols for analogous compounds .
Biological Activity and Mechanism
Table 3: Comparative Antiparasitic Activity
| Compound | EC₅₀ (μM) | Selectivity Index (HepG2) |
|---|---|---|
| Target Compound (predicted) | 0.05–0.1 | >50 |
| Analog 73 | 0.001 | 120 |
| G870-0416 | 1.21 | 33 |
The 3-methoxy group may enhance target binding compared to 4-fluoro-substituted analogs by engaging additional hydrogen bonds with parasitic enzymes .
Kinase Inhibition Profile
The pyridazine scaffold is a known ATP-competitive kinase inhibitor. Molecular docking studies predict strong affinity for:
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ABL1 kinase (ΔG = -9.8 kcal/mol)
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EGFR (ΔG = -8.4 kcal/mol)
These predictions align with the activity of dacomitinib , a pyridazine-based EGFR inhibitor, though direct experimental validation is required.
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